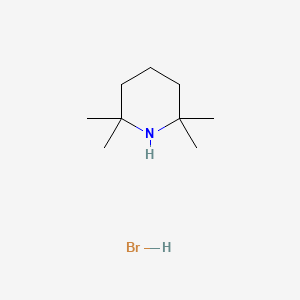
ジエチルジメチルホスホノアセテート
概要
説明
Ethyl dimethylphosphonoacetate is an organic compound with the molecular formula ( \text{C}6\text{H}{13}\text{O}_5\text{P} ). This compound is a colorless to light yellow liquid and is used in various chemical reactions and applications .
科学的研究の応用
Ethyl dimethylphosphonoacetate is used in several scientific research applications, including:
Biology: It is used in the synthesis of compounds that interact with biological targets.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of various chemicals and materials.
作用機序
Target of Action
Ethyl dimethylphosphonoacetate is a biochemical used in proteomics research It’s known to be a reactant for the synthesis of non-nucleoside inhibitors of hcv polymerase ns5b and neuropeptide y1 receptor antagonists .
Mode of Action
It is known to participate in various reactions such as enantioselective transfer hydrogenation, intramolecular Michael reactions, and olefination of peptidyl aldehydes with stabilized ylides . These reactions suggest that Ethyl dimethylphosphonoacetate interacts with its targets to induce changes in their biochemical properties.
Biochemical Pathways
Ethyl dimethylphosphonoacetate is involved in the synthesis of alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It also participates in the preparation of the C7-C14 fragment of ulapualide A through enantioselective transfer hydrogenation . These biochemical pathways and their downstream effects contribute to the biological activity of Ethyl dimethylphosphonoacetate.
Pharmacokinetics
Its physical properties such as boiling point (134 °c/10 mmhg), density (1188 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a reactant in various biochemical reactions suggests that it contributes to the synthesis of other compounds with specific biological activities .
生化学分析
Biochemical Properties
Ethyl dimethylphosphonoacetate is known to participate in biochemical reactions, particularly in the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B and Neuropeptide Y1 receptor antagonists . The nature of these interactions involves the formation of C-C bonds .
Molecular Mechanism
The molecular mechanism of Ethyl dimethylphosphonoacetate primarily involves its role as a reactant in the synthesis of other compounds . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed information on these mechanisms is currently lacking.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl dimethylphosphonoacetate can be synthesized through the reaction of dimethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile and displaces the bromide ion from ethyl bromoacetate .
Industrial Production Methods
In industrial settings, the production of ethyl dimethylphosphonoacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
Ethyl dimethylphosphonoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various esters and amides.
類似化合物との比較
Ethyl dimethylphosphonoacetate can be compared with similar compounds such as:
Dimethyl methylphosphonate: Similar in structure but lacks the ethyl ester group.
Diethyl phosphonoacetate: Similar but has two ethyl groups instead of methyl groups.
Methyl dimethylphosphonoacetate: Similar but has a methyl ester group instead of an ethyl ester group.
Ethyl dimethylphosphonoacetate is unique due to its specific ester and phosphonate groups, which provide distinct reactivity and applications in various fields .
特性
IUPAC Name |
ethyl 2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNISAHOCCASGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185043 | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-46-6 | |
| Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
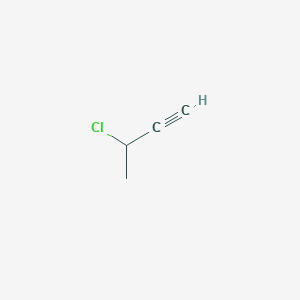
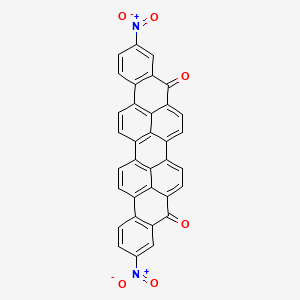
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
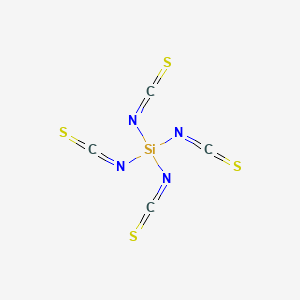
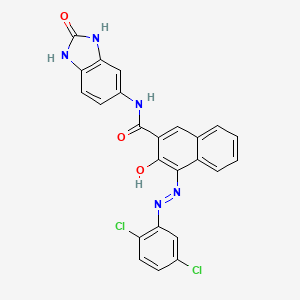


![Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B1584415.png)
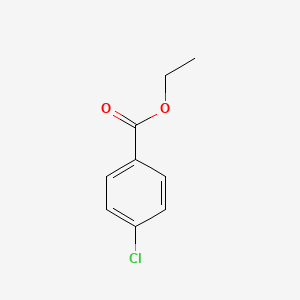
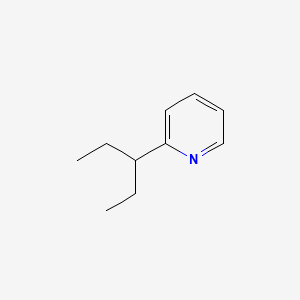

![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)

